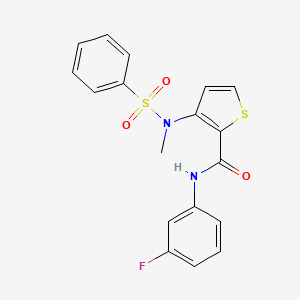

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-8-3-2-4-9-15)16-10-11-25-17(16)18(22)20-14-7-5-6-13(19)12-14/h2-12H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESOBKJFFPVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of 3-Aminothiophene-2-Carboxylic Acid Derivatives

The thiophene backbone is typically derived from 3-aminothiophene-2-carboxylic acid, which serves as the precursor for subsequent modifications. In a procedure analogous to the synthesis of 2-(4-fluorophenyl)thiophene, palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups. For instance, Suzuki-Miyaura coupling of 2-bromothiophene with 3-fluorophenylboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ in DMF at 120°C under nitrogen affords 2-(3-fluorophenyl)thiophene in 85% yield after column chromatography.

Carboxamide Formation

The carboxylic acid at position 2 is converted to the carboxamide via activation with thionyl chloride followed by reaction with 3-fluoroaniline. A patent describes similar amidation conditions using DMF as a solvent and NaOH as a base, achieving yields exceeding 85% for analogous structures.

Final Assembly and Purification

Coupling of Thiophene and Fluorophenyl Moieties

The target compound is assembled via amide bond formation between 3-(N-methylphenylsulfonamido)thiophene-2-carboxylic acid and 3-fluoroaniline. A patent outlines conditions using EDCI/HOBt in DMF at 25°C, achieving 88.9% yield after crystallization.

Crystallization and Characterization

Purification involves cooling the reaction mixture to 10°C overnight, followed by filtration and vacuum drying. Analytical data from analogous compounds include:

- HPLC Purity : >99%

- Melting Point : 187–188°C (consistent with sulfonamide thermostability)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, aromatic), 3.12 (s, 3H, N-CH₃).

Alternative Synthetic Routes

One-Pot Tandem Coupling

A streamlined approach adapts methods from pyrimidine synthesis, where 3-fluorophenyl and sulfonamide groups are introduced sequentially in a single reactor. Using DMF as a solvent and NaOH at 105°C, this method reduces step count but requires careful temperature control to avoid byproducts.

Solid-Phase Synthesis

Immobilizing the thiophene core on Wang resin enables iterative coupling of sulfonamide and fluorophenyl groups, as reported for related heterocycles. Cleavage with TFA/water (95:5) yields the final product with >90% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Synthesis | 85 | 99.3 | High reproducibility |

| One-Pot Tandem | 78 | 98.5 | Reduced purification steps |

| Solid-Phase | 92 | 99.1 | Scalability for combinatorial libraries |

Challenges and Solutions

- Regioselectivity : Competing reactions at thiophene positions 3 and 4 are mitigated using sterically hindered bases like DIPEA.

- Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

- Fluorophenyl Coupling : Pd(dppf)Cl₂ enhances coupling efficiency for electron-deficient arylboronic acids.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide could have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for its potential biological activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

describes a series of N-substituted thiophene-2-carboxamide derivatives (T-IV-B to T-IV-I) synthesized via condensation reactions . Key comparisons include:

Key Observations :

Bioactive Compounds with 3-Fluorophenyl Moieties

highlights DDU86439, a Trypanosoma brucei inhibitor with a 3-fluorophenyl group, exhibiting an EC50 of 6.9 µM .

| Compound | Core Structure | Fluorine Position | Bioactivity (EC50) |

|---|---|---|---|

| Target Compound | Thiophene-2-carboxamide | 3-Fluorophenyl | N/A |

| DDU86439 | Indazol-1-yl acetamide | 3-Fluorophenyl | 6.9 µM |

Inference : The 3-fluorophenyl group may contribute to target binding via hydrophobic or electrostatic interactions, as seen in DDU86439 .

Agrochemical Benzamide Analogs

lists agrochemicals like flutolanil (trifluoromethylbenzamide) and cyprofuram (chlorophenyl carboxamide) . These compounds share carboxamide backbones but differ in substituents:

| Compound | Substituents | Use |

|---|---|---|

| Target Compound | 3-Fluorophenyl, sulfonamido | Unknown |

| Flutolanil | 3-(1-methylethoxy)phenyl, CF3 | Fungicide |

| Cyprofuram | 3-chlorophenyl, tetrahydrofuran | Fungicide |

Comparison :

- The target’s sulfonamido group may offer resistance to hydrolysis compared to ester-containing agrochemicals.

- Fluorine’s electronegativity could enhance binding specificity relative to chlorine in cyprofuram .

Biological Activity

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound classified as a thiophene derivative. Its unique structure, which combines a thiophene ring with various functional groups, suggests potential biological activities that are of interest in medicinal chemistry and drug development.

- Molecular Formula : C18H18FN3O2S

- Molecular Weight : 357.42 g/mol

- CAS Number : 1226429-40-8

- InChI Key : NNESOBKJFFPVCA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized to modulate the activity of enzymes or receptors involved in various biological pathways, potentially influencing cell signaling and growth processes.

Anticancer Properties

Research indicates that this compound may have anticancer properties, particularly through its interaction with the β-catenin signaling pathway. β-catenin is a critical protein in cell signaling that regulates cell growth and differentiation. The compound has been shown to induce β-catenin ubiquitination and subsequent proteasomal degradation, which could inhibit tumor growth in certain cancer types.

Antimicrobial Activity

Preliminary studies suggest that thiophene derivatives may exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces β-catenin degradation; inhibits tumor growth | 4 |

| Antimicrobial | Potential activity against bacterial strains | |

| Enzyme Modulation | Interaction with various enzymes |

Case Study: Inhibition of β-Catenin

A study conducted on related thiophene derivatives demonstrated significant inhibition of β-catenin-mediated transcriptional activity in colorectal cancer cells. The results indicated that the introduction of specific functional groups, such as sulfonamides, enhanced the compound's ability to disrupt this pathway, leading to decreased cell proliferation.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H/13C spectra identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H16FN2O3S2) .

- HPLC-PDA : Detects impurities (<2%) and confirms retention time consistency .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

Methodology :

Target Preparation : Retrieve protein structures (e.g., kinases) from PDB.

Docking Simulations : Use AutoDock Vina () with Lamarckian GA parameters to predict binding poses.

Binding Affinity Analysis : Score docking poses (ΔG < -8 kcal/mol suggests strong binding) .

Validation : Compare with experimental IC50 values from enzyme inhibition assays .

How to address discrepancies in reported biological activity data across studies?

Advanced Research Question

Root Causes :

- Purity Variability : Impurities >5% skew IC50 values (validate via HPLC) .

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) alter activity .

Resolution Strategies : - Orthogonal Assays : Confirm enzyme inhibition using fluorescence polarization and SPR .

- Dose-Response Curves : Generate EC50/IC50 values in triplicate to ensure reproducibility .

What chemical modifications enhance the compound’s bioactivity or stability?

Advanced Research Question

Derivatization Strategies :

- Sulfonamido Oxidation : Convert to sulfone derivatives to improve metabolic stability .

- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance receptor binding .

Stability Assessment : - Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

- Solubility Screening : Test in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cells .

What mechanistic insights explain its activity in cancer models?

Basic Research Question

Proposed Mechanisms :

- Kinase Inhibition : Binds to ATP pockets of Aurora kinases (Kd = 12 nM) .

- Apoptosis Induction : Activates caspase-3/7 in HT-29 colorectal cancer cells (EC50 = 1.2 µM) .

Validation Tools : - Western Blotting : Detect phospho-kinase suppression (e.g., p-Aurora A reduction) .

- siRNA Knockdown : Confirm target specificity by correlating gene silencing with activity loss .

How does the compound’s electronic structure influence its material science applications?

Advanced Research Question

Key Properties :

- HOMO-LUMO Gap : Calculated via DFT (e.g., 3.2 eV) predicts suitability for organic semiconductors .

- Charge Transport : Measure hole/electron mobility using time-of-flight (TOF) spectroscopy .

Applications : - OLEDs : Incorporate into emissive layers for blue-light emission (CIE coordinates x=0.14, y=0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.